N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide” is a chemical compound with the molecular formula C18H15N3O4S2. It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, a compound with a similar structure was synthesized through a multi-step sequence starting from vanillin . Another synthesis involved asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring attached to a dimethoxyphenyl group, and a benzothiazol ring attached to an amine group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. It also has a molar refractivity of 104.4±0.5 cm3, a polar surface area of 127 Å2, and a molar volume of 268.4±7.0 cm3 .Scientific Research Applications
Anticancer Properties
This compound is known to exhibit potent anticancer properties . The N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which is structurally similar to the compound , has been used as NF-κB inhibitors, which could be useful in anticancer drug research .
Antibacterial Activity
The compound is also known for its antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity . This could be particularly useful in the treatment of various fungal infections.
Anti-inflammatory Properties
The compound has been found to have anti-inflammatory properties . This could make it a potential therapeutic agent in the treatment of various inflammatory diseases.
Immunological Modulator
The compound is known to exhibit immunological modulator properties . This means it could potentially be used to modulate the immune response in various diseases.
Corrosion Inhibition
Interestingly, compounds with similar structures have been used as corrosion inhibitors for mild steel in acidic media . This suggests that the compound could potentially be used in industrial applications to prevent corrosion.
Synthesis of Other Compounds
The compound can be used as an intermediate in the synthesis of other compounds . This makes it a valuable tool in various chemical synthesis processes.
Potential Applications in Neurological Disorders
Compounds with similar structures have been found to have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests that the compound could potentially be used in the treatment of various neurological disorders.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-32-24-13-12-18(14-25(24)33-2)23-16-34-27(29-23)30-26(31)20-15-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h3-16H,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAORHWUPULFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
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